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molecular formula C8H16ClNO3 B3048840 Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1) CAS No. 183151-38-4

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1)

Cat. No. B3048840
M. Wt: 209.67 g/mol
InChI Key: JMCJOMAISPJJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07530461B2

Procedure details

0.5 g 5-aminolevulinic acid hydrochloride was dissolved in 100 ml dry n-propanol containing 1-2 drops of conc. hydrochloride in a 250 ml glass reactor equipped with a stirrer, reflux condenser and a thermometer. The reaction mixture was stirred at 70-80° C. for approx. 20 hours. After all the 5-aminolevulinic acid was converted to its n-propylester (followed by 1H-NMR), the excess propanol was removed, and the product dried under high vacuum (<1 mBar) at 40-50° C. The reaction gave 0.49 g propyl 5-aminolevulinate hydrochloride. The structure was confirmed by 1H-NMR in DMSO-d6.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-propylester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][C:4](=[O:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8].N[CH2:12][C:13](=O)[CH2:14]CC(O)=O>C(O)CC.Cl>[ClH:1].[NH2:2][CH2:3][C:4](=[O:10])[CH2:5][CH2:6][C:7]([O:9][CH2:12][CH2:13][CH3:14])=[O:8] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O
Name
Quantity
100 mL
Type
catalyst
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(CCC(=O)O)=O
Step Three
Name
n-propylester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70-80° C. for approx. 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
the excess propanol was removed
CUSTOM
Type
CUSTOM
Details
the product dried under high vacuum (<1 mBar) at 40-50° C

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.NCC(CCC(=O)OCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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